molecular formula C10H10N2O3S2 B8618412 N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide

N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide

Cat. No. B8618412
M. Wt: 270.3 g/mol
InChI Key: LQFZXWQIQHYQEZ-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

6-Acetamido-2-sulfamoylbenzo[b]thiophene (0.8 g, 3 mmole) was suspended in 1N HCl (24 ml). The stirred mixture was heated to refluxing for 1 hour when a clear solution was obtained. After dilution with water (25 ml), the cooled solution was neutralized with saturated NaHCO3 solution. The product precipitated and was collected to obtain 0.57 g (83%), m.p. 240-241° C. dec. This material was combined with 1.3 g of comparable crude product from two other runs and recrystallized from CH3CN, decolorizing with charcoal, to yield 1.46 g of 6-amino-2-sulfamoylbenzo[b]thiophene, m.p. 239-240° C (dec).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
comparable crude product
Quantity
1.3 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[CH:7][C:8]2[CH:12]=[C:11]([S:13](=[O:16])(=[O:15])[NH2:14])[S:10][C:9]=2[CH:17]=1)(=O)C.O.C([O-])(O)=O.[Na+]>Cl>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]2[CH:12]=[C:11]([S:13](=[O:15])(=[O:16])[NH2:14])[S:10][C:9]=2[CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
comparable crude product
Quantity
1.3 g
Type
reactant
Smiles
Step Five
Name
Quantity
24 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing for 1 hour when a clear solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The product precipitated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
to obtain 0.57 g (83%), m.p. 240-241° C. dec
CUSTOM
Type
CUSTOM
Details
recrystallized from CH3CN

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: CALCULATEDPERCENTYIELD 213.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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